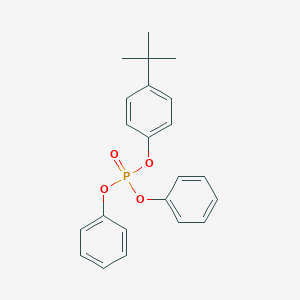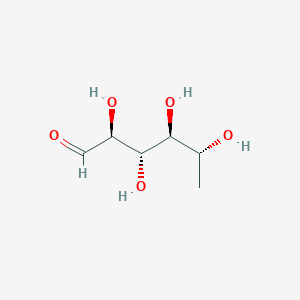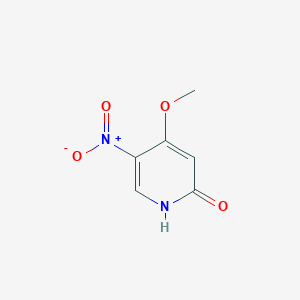
西莫克尼
描述
Synthesis Analysis
Cymoxanil's synthesis involves intricate chemical reactions that yield its active form. This process often requires the precise interaction of various chemical compounds under controlled conditions to achieve the desired fungicidal properties.
Molecular Structure Analysis
The molecular structure of Cymoxanil is characterized by specific functional groups that contribute to its fungicidal activity. Understanding the molecular structure is key to analyzing how Cymoxanil interacts with fungal cells to inhibit their growth or kill them.
Chemical Reactions and Properties
Cymoxanil undergoes several chemical reactions in the environment, including hydrolysis under different pH conditions. These reactions are crucial for assessing its environmental impact, including degradation pathways and the formation of metabolites. The compound's chemical properties, such as its reactivity with other substances and its stability under various conditions, are essential for determining its efficacy and safety as a fungicide.
Physical Properties Analysis
The physical properties of Cymoxanil, including its solubility in water and other solvents, melting point, and vapor pressure, are important for determining its application methods, storage conditions, and environmental behavior.
Chemical Properties Analysis
Cymoxanil's chemical properties, such as its reactivity, photodegradation under UV light, and interaction with soil and water components, are critical for understanding its behavior in agricultural settings. These properties influence its efficacy, persistence, and potential environmental impact.
- (Yeşilot et al., 2014) - Provides insights into the photophysical properties and crystal structure analysis relevant to Cymoxanil's molecular analysis.
- (Morrica et al., 2004) - Discusses the kinetics and mechanism of Cymoxanil degradation in buffer solutions, offering a look into its chemical reactions and environmental degradation pathways.
- (Ahmed et al., 2020) - Although it focuses on toxicity, it indirectly provides context on the biochemical interactions of Cymoxanil, which can be extrapolated to its chemical properties.
- (Mi et al., 2020) - Explores the detection of Cymoxanil residue using surface-enhanced Raman scattering, contributing to understanding its physical and chemical properties analysis.
科学研究应用
杀菌剂功效: 西莫克尼,存在于 Curzate 等产品中,对霜霉目有效。它在植物中的代谢产生甘氨酸,这有助于其杀菌特性 (D. Cova, A. Arnoldi, L. Rossini, 1986).
在黄瓜种植中的应用: 它通常用于控制黄瓜的霜霉病,研究表明其风险在中国消费者中不同性别和年龄组中具有可比性 (范吉桥、李莉,2022).
毒性研究: 对斑马鱼幼虫的研究表明,氟吗酮-西莫克尼会导致发育、免疫和神经行为毒性 (程博等,2020).
与其他杀菌剂的协同作用: 观察到西莫克尼和代森锰锌之间存在协同作用,减少了所需剂量并提高了控制马铃薯晚疫病的功效 (A. Evenhuis 等,1996).
在马铃薯种植中的功效: 西莫克尼与代森锰锌混合,为厄瓜多尔高地热带地区的马铃薯晚疫病提供了足够的病害控制 (P. Kromann 等,2008).
在番茄植株中的代谢: 它是一种系统性化合物,在番茄植株中的持久性较短,它与恶霉灵和代森锰锌在控制霜霉目引起的病害中的相互作用尚未完全了解 (Y. Cohen, U. Gisi, 1993).
对动物的健康风险: 大鼠重复口服剂量已显示出生物化学和组织病理学改变,主要在肝脏、大脑和肾脏组织中 (Mohamed S Ahmed 等,2020).
系统活性和持久性: 西莫克尼对疫霉和葡萄霜霉病具有长达 14 天的系统活性 (Y. Samoucha, U. Gisi, 1987).
抗菌腐剂活性: 当带有酰胺和酯基团时,它对各种菌株的灰葡萄孢菌表现出最好的抗菌腐剂活性 (F. Tellier 等,2004).
斑马鱼的心脏毒性: 接触氟吗酮-西莫克尼会导致斑马鱼心脏发育毒性和严重的能量缺乏 (Yong Huang 等,2020).
葡萄中的风险评估: 在葡萄中,西莫克尼在田间条件下对人类健康的影响可以忽略不计,膳食暴露风险远低于预期 (Jianxiang Huang 等,2018).
与氟吗酮的互补作用: 氟吗酮是一种广谱杀菌剂,它补充了西莫克尼的治疗特性,提供了对葡萄霜霉病和马铃薯晚疫病的预防性控制 (N. Andrieu 等,2001).
马铃薯和土壤中的残留动态: 西莫克尼在马铃薯中的半衰期为 2.26 天,在土壤中的半衰期为 5.75 天,最终残留量非常低 (黄永春,2007).
杀菌毒性和代谢: 它在灰葡萄孢菌中代谢为 N-乙酰氰基甘氨酸在其杀菌毒性中起着至关重要的作用 (F. Tellier 等,2009).
葡萄霜霉病中的抗性: 葡萄霜霉病中对西莫克尼的抗性不稳定,这表明遵循抗抗性策略可以有效控制疾病 (S. Toffolatti 等,2015).
土壤降解因素: 有机质、微生物、pH 值和土壤中的水分含量等因素会影响西莫克尼的降解速率 (刘湘宇,2014).
生物介质中的监测: 使用高效液相色谱法可以在各种生物介质中追踪其代谢,简化监测过程 (J. Cherton 等,1991).
残留试验和数据差距: 杜邦公司在食用葡萄和酿酒葡萄、生菜和菠菜中进行了新的残留试验,解决了这些商品中的数据差距 (M. Anastassiadou 等,2019).
降低敏感性管理: 葡萄霜霉病对西莫克尼的不稳定抗性可以通过适当的喷洒计划进行管理 (J. Genet, G. Jaworska, 2013).
作用机制
Target of Action
Cymoxanil is a fungicide that primarily targets Downy Mildew , a disease caused by oomycetes such as Plasmopara viticola and Phytophthora infestans . It is also known to inhibit the activity of dihydrofolate reductase (DHFR) , an enzyme involved in RNA synthesis .
Mode of Action
Cymoxanil interacts with its targets by disrupting RNA synthesis through the inhibition of DHFR . It is proposed that Cymoxanil blocks the interaction of cytochrome c with cytochrome c oxidase (C c O), hampering electron transfer and inhibiting C c O catalytic activity .
Biochemical Pathways
Cymoxanil affects the de novo purine biosynthesis and ribonucleoside synthesis pathways . These alterations are associated with perturbations in lipid-raft organization and inhibition of Pma1p, leading to a decrease in plasma membrane potential and intracellular acidification .
Pharmacokinetics
Cymoxanil is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems .
Result of Action
The molecular and cellular effects of Cymoxanil’s action include the disruption of RNA synthesis, inhibition of cell growth, reduction in biomass production, and decrease in respiration rate . It also induces genome-wide alterations, particularly in membrane transporter systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cymoxanil. It is considered quite volatile and has a low potential for leaching to groundwater . It is non-persistent in soil and water systems, indicating that it may degrade or dissipate in these environments .
安全和危害
未来方向
属性
IUPAC Name |
(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJKGMBORTKEO-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC(=O)/C(=N/OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65122-15-8 (fumarate) | |
| Record name | Cymoxanil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
| Record name | Cymoxyanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C | |
| Record name | CYMOXANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.32 at 25 °C | |
| Record name | CYMOXANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C | |
| Record name | Cymoxyanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYMOXANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS RN |
57966-95-7 | |
| Record name | Cymoxanil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYMOXANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJO7SS7R8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYMOXANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
160-161 °C, Peach color; mp: 159-160 °C /Technical/ | |
| Record name | CYMOXANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



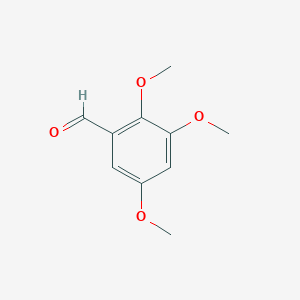


![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

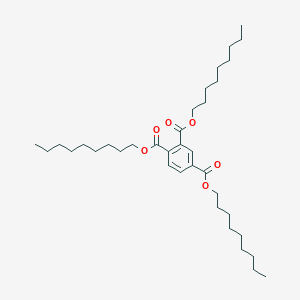


![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
